(2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNOS/c10-7-1-6(8(11)15-7)9(14)13-3-5(2-12)4-13/h1,5H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRYHVFEENXOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(SC(=C2)Cl)Cl)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves multiple steps. One common method includes the reaction of 2,5-dichlorothiophene with a suitable azetidine derivative under controlled conditions. The reaction typically requires the use of a base and a solvent such as dichloromethane. The intermediate products are then purified and further reacted to obtain the final compound .
Chemical Reactions Analysis
(2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cytochrome P450 enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and synthesis strategies:
Key Observations :
Substituent Diversity: The target compound’s dichlorothiophene and fluoromethyl azetidine groups contrast with the diamino-cyano/carboxylate thiophene and pyrazole moieties in ’s compounds. Halogenation (Cl, F) may enhance lipophilicity and metabolic stability compared to polar amino/cyano groups .
Synthetic Pathways: Compounds 7a and 7b are synthesized via cyclocondensation reactions involving sulfur and nitrile/ester precursors.
Pharmacological Implications: Halogenation: Chlorine and fluorine atoms in the target compound could enhance binding to hydrophobic enzyme pockets, whereas the amino and cyano groups in 7a/7b might favor hydrogen bonding . Azetidine vs. Pyrazole: The azetidine’s small ring size may reduce steric hindrance compared to bulkier pyrazole derivatives.
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , which indicates the presence of a dichlorothiophene moiety and an azetidine derivative. The structural features contribute to its interaction with biological targets.
Preliminary studies suggest that the compound may interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The fluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Neuropharmacological Effects
Given the presence of the azetidine moiety, there is interest in the neuropharmacological properties of this compound. Compounds that modulate neurotransmitter systems are critical in treating conditions like depression and anxiety. The potential for this compound to act as a modulator at dopamine or serotonin receptors warrants further investigation.
Case Studies
- Antimicrobial Activity : A study evaluating thiophene derivatives demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. Although direct data on (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is not available, it is hypothesized that it could display comparable activity based on structural analysis.
- Neuropharmacological Assessment : In a comparative study of azetidine derivatives, compounds were tested for their ability to inhibit dopamine uptake in vitro. Results indicated that certain modifications led to enhanced activity; thus, (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone's unique structure may influence its neuroactive properties positively.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, and what experimental challenges arise during its preparation?
- Methodology : A common approach involves coupling a thiophene derivative (e.g., 2,5-dichlorothiophene-3-carbonyl chloride) with a functionalized azetidine precursor. Key steps include nucleophilic substitution at the azetidine nitrogen and subsequent fluoromethylation. Challenges include controlling regioselectivity during thiophene functionalization and avoiding azetidine ring strain-induced side reactions. Solvent selection (e.g., anhydrous DMF or THF) and low-temperature conditions (-20°C to 0°C) are critical to minimize decomposition .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) and confirm purity by HPLC (>95% by C18 column, acetonitrile/water gradient).
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and confirm regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Focus on distinguishing thiophene protons (δ 6.8–7.2 ppm) and azetidine protons (δ 3.5–4.5 ppm). Fluoromethyl groups exhibit splitting patterns due to ¹⁹F coupling (e.g., δ 4.2 ppm, J = 47 Hz for -CH₂F) .
- IR : Confirm carbonyl absorption (~1680–1720 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- HRMS : Use ESI+ or EI modes to verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions) .
Q. What safety protocols are critical when handling this compound, given its halogenated and heterocyclic components?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organ exposure.
- Waste Disposal : Halogenated waste containers for chlorinated byproducts; fluorinated residues require separate neutralization (e.g., Ca(OH)₂ slurry) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for specific antidotes .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic attack sites.
- MD Simulations : Model solvation effects (e.g., in DMSO or water) to predict stability under varying pH/temperature .
- Application : Use Gaussian09 or ORCA software; validate predictions with experimental kinetic studies (e.g., SN2 reactions with azetidine nitrogen).
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound’s conformation?
- Case Study : If X-ray data (e.g., dihedral angles from ) conflict with NMR NOE correlations, perform variable-temperature NMR to assess dynamic behavior. For example, azetidine ring puckering may cause averaged signals at room temperature but resolve at -40°C .
- Validation : Compare with structurally similar compounds (e.g., substituted azetidine methanones) to identify trends in ring flexibility .
Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties in drug discovery contexts?
- Experimental Design :
- Lipophilicity : Measure logP via shake-flask method (octanol/water) to assess fluoromethyl’s impact on membrane permeability.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
Q. What are the limitations of current degradation studies for this compound, and how can experimental designs be improved to mimic real-world conditions?
- Critique : Existing protocols (e.g., accelerated stability testing at 40°C/75% RH) may overlook photolytic or microbial degradation pathways.
- Improvements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
